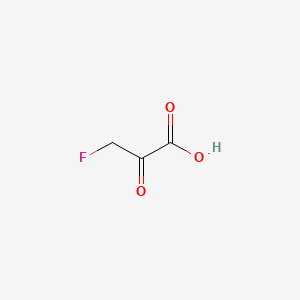
3-氟-2-氧代丙酸
描述
3-fluoropyruvic acid is a pyruvic acid derivative having a 3-fluoro substituent. It is a 2-oxo monocarboxylic acid and an organofluorine compound. It derives from a pyruvic acid. It is a conjugate acid of a 3-fluoropyruvate.
科学研究应用
生物活性分子的分析方法开发
- 一项研究研究开发了一种类似于 3-氟-2-氧代丙酸的分子定量生物分析方法,展示了其在药代动力学分析和药物开发过程中的相关性。该方法涉及液相色谱-质谱,突出了该化合物在药物分析和开发中的作用 (Nemani 等人,2018)。
临床制剂中的降解途径分析
- 另一项研究调查了 5-氟尿嘧啶的降解途径,其中 3-氟-2-氧代丙酸等化合物在了解临床制剂中药物的化学稳定性和降解产物方面发挥了至关重要的作用 (Legay 等人,2014)。
光化学分解研究
- 有机化合物在 TiO2 薄膜上的光催化分解鉴定了 3-氧代丙酸等中间体,表明 3-氟-2-氧代丙酸等化合物可能参与环境光化学过程 (Rathouský 等人,2011)。
新型有机化合物的合成与研究
- 关于在氟酸介质中合成双苯并环辛二烯木脂素内酯和阿朴啡生物碱的研究表明 3-氟-2-氧代丙酸在合成复杂有机分子中的潜在应用,加深了我们对有机化学的理解 (Planchenault 等人,1993)。
氟醇中的光稳定性
- 一项研究表明氟醇如何稳定光致变色化合物的有色形式,表明 3-氟-2-氧代丙酸可能在材料科学中产生影响,特别是在光稳定材料的开发中 (Suzuki 等人,1998)。
作用机制
Target of Action
The primary target of Beta-Fluoropyruvic acid is the Pyruvate Dehydrogenase Complex (PDH complex) , specifically its Pyruvate Dehydrogenase component (E1) in organisms like Escherichia coli .
Mode of Action
Beta-Fluoropyruvic acid interacts with its target by acting as an inhibitor. The PDH complex and its E1 component are rapidly inactivated by low concentrations of Beta-Fluoropyruvic acid in a Thiamin Pyrophosphate (TPP) dependent process .
Biochemical Pathways
The inhibition of the PDH complex disrupts the normal metabolic pathways in the cell. The PDH complex plays a crucial role in the link between glycolysis and the citric acid cycle, converting pyruvate into Acetyl-CoA. By inhibiting this complex, Beta-Fluoropyruvic acid can potentially disrupt energy production within the cell .
Pharmacokinetics
Its metabolism and excretion would likely involve standard metabolic pathways and renal excretion, respectively .
Result of Action
The primary result of Beta-Fluoropyruvic acid’s action is the disruption of normal cellular metabolism due to the inhibition of the PDH complex. This can lead to a decrease in energy production within the cell, potentially leading to cell death .
Action Environment
The action, efficacy, and stability of Beta-Fluoropyruvic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution. Additionally, the presence of other metabolites or drugs could impact its metabolism and excretion .
生化分析
Biochemical Properties
3-Fluoro-2-oxopropanoic acid plays a significant role in biochemical reactions due to its structural similarity to pyruvic acid. It is involved in various metabolic pathways and interacts with several enzymes and proteins. One of the key enzymes that 3-fluoro-2-oxopropanoic acid interacts with is pyruvate dehydrogenase, which catalyzes the conversion of pyruvate to acetyl-CoA. The fluorine substitution in 3-fluoro-2-oxopropanoic acid can affect the enzyme’s activity, leading to altered metabolic flux . Additionally, 3-fluoro-2-oxopropanoic acid can interact with other biomolecules such as lactate dehydrogenase and alanine transaminase, influencing their catalytic activities and the overall metabolic processes.
Cellular Effects
The effects of 3-fluoro-2-oxopropanoic acid on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-fluoro-2-oxopropanoic acid can inhibit glycolysis by interfering with the activity of key glycolytic enzymes, leading to reduced ATP production and altered cellular energy metabolism . Furthermore, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular responses to metabolic stress and other environmental factors.
Molecular Mechanism
At the molecular level, 3-fluoro-2-oxopropanoic acid exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of enzymes such as pyruvate dehydrogenase and lactate dehydrogenase. This binding can lead to enzyme inhibition or activation, depending on the specific interactions involved . Additionally, 3-fluoro-2-oxopropanoic acid can induce changes in gene expression by modulating transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-fluoro-2-oxopropanoic acid can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The long-term effects of 3-fluoro-2-oxopropanoic acid on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to significant changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 3-fluoro-2-oxopropanoic acid vary with different dosages in animal models. At low doses, this compound can modulate metabolic pathways without causing significant toxicity. At high doses, 3-fluoro-2-oxopropanoic acid can induce toxic effects, including metabolic acidosis and organ damage . Threshold effects have been observed in studies, indicating that there is a critical dosage range within which the compound exerts its beneficial effects without causing adverse outcomes.
Metabolic Pathways
3-Fluoro-2-oxopropanoic acid is involved in several metabolic pathways, including glycolysis and the citric acid cycle. It interacts with enzymes such as pyruvate dehydrogenase and lactate dehydrogenase, affecting the conversion of pyruvate to acetyl-CoA and lactate, respectively . These interactions can lead to changes in metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 3-fluoro-2-oxopropanoic acid within cells and tissues are facilitated by specific transporters and binding proteins. This compound can be transported across cell membranes via monocarboxylate transporters, which are responsible for the uptake and efflux of various organic acids . Once inside the cells, 3-fluoro-2-oxopropanoic acid can accumulate in specific cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 3-fluoro-2-oxopropanoic acid is crucial for its activity and function. This compound can be localized to specific compartments such as the mitochondria, where it can interact with enzymes involved in the citric acid cycle . Targeting signals and post-translational modifications may direct 3-fluoro-2-oxopropanoic acid to these compartments, affecting its biochemical properties and cellular effects.
属性
IUPAC Name |
3-fluoro-2-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3FO3/c4-1-2(5)3(6)7/h1H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXABZTLXNODUTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2923-22-0 (hydrochloride salt) | |
| Record name | 3-Fluoropyruvate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30962985 | |
| Record name | 3-Fluoro-2-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30962985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433-48-7 | |
| Record name | Fluoropyruvic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=433-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoropyruvate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluoropyruvic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21734 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Fluoro-2-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30962985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-FLUOROPYRUVATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/040OM3QF5R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


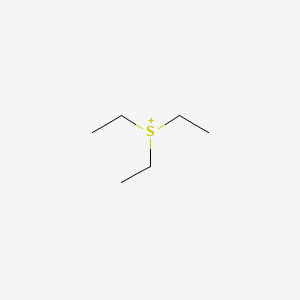


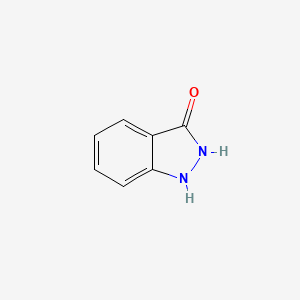
![Ethyl 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1208878.png)

![1-[(1R,2R,3R)-3-(3,5-Dihydroxy-phenyl)-4,6-dihydroxy-2-(4-hydroxy-phenyl)-indan-1-yl]-1-(4-hydroxy-phenyl)-methanone](/img/structure/B1208881.png)
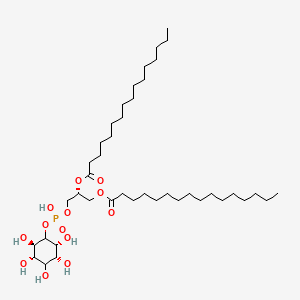
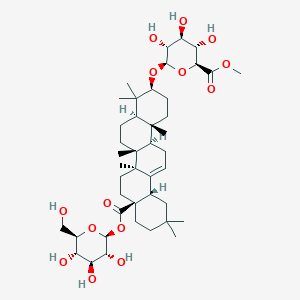
![2-[(4-Phenylphenyl)sulfonylamino]pentanedioic acid](/img/structure/B1208888.png)
![4-[(3-Cyano-4,6-dimethyl-2-pyridinyl)thio]-3-oxobutanoic acid propan-2-yl ester](/img/structure/B1208892.png)
![5H-quinolino[8,7-c][1,2]benzothiazine 6,6-dioxide](/img/structure/B1208894.png)

![4-[1-[(3-Methoxy-4-methylphenyl)methyl]-2-benzimidazolyl]-1,2,5-oxadiazol-3-amine](/img/structure/B1208898.png)
